
2-(2-Fluoro-6-nitrophenyl)acetic Acid
Overview
Description
2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS 136916-19-3) is a halogenated aromatic acetic acid derivative with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . Its structure features a fluorine substituent at the 2-position and a nitro group at the 6-position of the benzene ring, linked to an acetic acid moiety. This compound is typically stored under dry, room-temperature conditions and is associated with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . While its boiling point remains undocumented, its reactivity and applications are influenced by the electron-withdrawing effects of the fluorine and nitro groups.
Preparation Methods
Preparation Methods
Nitration and Fluorination of Phenylacetic Acid Derivatives
One common route involves starting with phenylacetic acid or its fluorinated analogs, followed by nitration under controlled acidic conditions:
- Fluorination is introduced at the 2-position of the phenyl ring, often by using fluorinated precursors or electrophilic fluorination reagents.
- Nitration is performed using a mixed acid system (concentrated nitric acid and sulfuric acid) at controlled temperatures to selectively introduce the nitro group at the 6-position (ortho to fluorine).
This method requires careful temperature control (often below 30°C) to avoid over-nitration or side reactions. The nitration step typically proceeds for 1–2 hours, followed by quenching in ice water and extraction with organic solvents such as dichloromethane or ethyl acetate.
Malonate Route via Substitution and Hydrolysis
An alternative and industrially favorable method involves:
- Nitration of 4-substituted halobenzenes (e.g., 4-fluorobromobenzene) in polar solvents using mixed acid nitration to obtain 2-fluoro-6-nitro-substituted halobenzenes.
- Substitution reaction with malonic acid derivatives (e.g., malonic methyl ester or ethyl cyanoacetate) under alkaline conditions to introduce the acetic acid side chain.
- Hydrolysis and decarboxylation under acidic or basic aqueous conditions to yield the target 2-(2-fluoro-6-nitrophenyl)acetic acid.
This method is advantageous due to:
- High overall yields (40–70%)
- Use of inexpensive and readily available starting materials
- Avoidance of highly toxic reagents or anhydrous conditions
- Simplified purification by filtration and extraction
Fluoromalonate Alkylation and Acidification
A more specialized laboratory method involves:
- Preparation of aryl-fluoromalonate intermediates by alkylation of malonate esters with fluoronitrobenzene derivatives.
- Base hydrolysis of the malonate ester to the corresponding diacid.
- Acidification and extraction to isolate the pure this compound.
This method allows for precise control of substitution patterns and is useful for synthesizing various fluorinated phenylacetic acid derivatives.
Detailed Reaction Conditions and Yields
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Nitration of 4-fluorobenzene | HNO3/H2SO4 mixed acid, polar solvent (e.g., DCM) | 0–30°C | 1 hour | ~83 | Controlled addition to avoid over-nitration |
Substitution with malonate | Malonic methyl ester or ethyl cyanoacetate, NaOEt | Reflux (ethanol) | 8 hours | 60–70 | Under nitrogen, dry conditions preferred |
Hydrolysis | Concentrated HCl or NaOH aqueous solution | Reflux | 2–4 hours | 35–70 | Acidification to pH ~4 for crystallization |
Purification | Filtration, extraction (ethyl acetate), recrystallization | Room temp to reflux | Variable | - | Yields depend on purity and scale |
Research Findings and Analytical Data
- NMR and Mass Spectrometry confirm the substitution pattern and purity. For example, 1H NMR signals correspond to aromatic protons adjacent to fluorine and nitro groups, and the acetic acid methylene protons appear as characteristic singlets or doublets.
- Melting points for purified this compound typically range around 140–145°C.
- Chromatographic purification (flash chromatography or recrystallization) is essential to remove unreacted starting materials and side products.
- Elemental analysis matches theoretical values for C, H, F, N, and O content, confirming compound identity.
Comparative Analysis of Preparation Routes
Method | Advantages | Disadvantages | Industrial Suitability |
---|---|---|---|
Direct nitration of fluorophenylacetic acid | Simpler, fewer steps | Requires careful temperature control | Moderate |
Malonate substitution and hydrolysis | High yield, scalable, uses inexpensive reagents | Longer reaction times, multiple steps | High |
Fluoromalonate alkylation and acidification | Precise control of substitution | Requires dry solvents and inert atmosphere | Moderate to low |
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).
Major Products Formed
Reduction: 2-(2-Fluoro-6-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Esterification: 2-(2-Fluoro-6-nitrophenyl)acetate esters.
Scientific Research Applications
2-(2-Fluoro-6-nitrophenyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substitution at the Benzene Ring
Halogen Variation
- The collision cross-section analysis predicts distinct physicochemical interactions due to steric and electronic modifications .
- 2-(2-Chloro-6-nitrophenyl)acetic Acid (CAS 88135-31-3): Molecular Formula: C₈H₅ClNO₄ Molecular Weight: 214.59 g/mol Key Differences: Chlorine’s larger atomic radius and higher electronegativity may alter steric hindrance and metabolic stability compared to fluorine. This could impact binding affinity in biological systems .
Functional Group Variation
- [(2-Fluoro-6-nitrophenyl)sulfanyl]acetic Acid (CAS 1247021-61-9): Molecular Formula: C₈H₆FNO₄S Molecular Weight: 231.20 g/mol Key Differences: Replacement of the oxygen atom in the acetic acid moiety with sulfur introduces thioether functionality. This modification may increase lipophilicity and alter redox reactivity .
Substituent Position and Electronic Effects
Nitro Group Position
Methyl Substituent Addition
- 2-(2-Methyl-6-nitrophenyl)acetic Acid (CAS 23876-18-8): Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol Key Differences: A methyl group at the 2-position introduces electron-donating effects, reducing acidity compared to the fluoro analog. This may decrease reactivity in nucleophilic reactions .
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-(2-Fluoro-6-nitrophenyl)acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a fluoro group, a nitro group, and a carboxylic acid functional group. Its molecular formula is C9H8FNO4. The presence of these functional groups enhances its biological activity and solubility, making it a candidate for various pharmaceutical applications.
Structural Significance
The biological activity of this compound is largely attributed to its structural components. The fluoro and nitro groups can significantly influence the compound's interaction with biological targets, potentially leading to anti-inflammatory and analgesic properties similar to other phenylacetic acid derivatives.
The compound's mechanism of action involves interactions with specific enzymes or receptors within biological pathways. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with enzymes involved in these processes. However, further research is needed to elucidate the exact mechanisms and therapeutic effects.
In Vitro Studies
Preliminary in vitro assays have indicated that this compound may exhibit moderate biological activity against certain targets. For example, it has been suggested that compounds with similar structural features show activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitrophenylacetic Acid | Nitro group on phenyl ring | Lacks fluorine substitution |
Phenylacetic Acid | Simple phenyl ring with acetic acid | No nitro or fluoro groups |
2-Amino-phenylacetic Acid | Amino group instead of nitro | Different reactivity profile due to amino substitution |
4-Fluorophenylacetic Acid | Fluorine substitution on para position | Does not contain a nitro group |
The distinct combination of both the fluoro and nitro groups in this compound contributes to its unique reactivity and potential biological properties compared to these similar compounds. This dual functionality allows for diverse chemical transformations, making it particularly valuable in medicinal chemistry.
Case Study: Antimicrobial Activity
In a study focused on the antimicrobial properties of phenylacetic acid derivatives, compounds similar to this compound were evaluated for their efficacy against M. tuberculosis. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that the introduction of specific substituents, such as fluorine and nitro groups, could enhance antimicrobial activity.
Case Study: Anti-inflammatory Properties
Another area of investigation has been the anti-inflammatory potential of phenylacetic acid derivatives. Research indicates that compounds with structural similarities to this compound may inhibit key enzymes involved in inflammatory pathways. However, specific data regarding this compound's efficacy are still emerging, necessitating further exploration into its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-Fluoro-6-nitrophenyl)acetic Acid, and how can reaction conditions be optimized?
The synthesis typically involves aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives under inert atmospheres can introduce the fluoronitrophenyl moiety. Critical parameters include solvent choice (e.g., THF or methanol), temperature control (60–80°C), and catalyst loading (1–5 mol%) to minimize side reactions. Post-reduction of nitro groups or hydrolysis of intermediates may be required to yield the acetic acid derivative .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and F NMR to confirm substituent positions and electronic environments.
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in crystallographic studies of related fluorophenyl acetic acids .
- FT-IR : To verify functional groups (e.g., C=O stretch at ~1700 cm).
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under ambient or refrigerated conditions (4–8°C) to prevent hydrolysis or degradation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (refer to analogous safety data for structurally related compounds) .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of this compound in cross-coupling reactions?
The ortho -fluoro and para -nitro substituents create a strong electron-deficient aromatic ring, enhancing electrophilicity in Suzuki-Miyaura couplings. This electronic profile facilitates oxidative addition with palladium catalysts but may require careful ligand selection (e.g., bulky phosphines) to prevent premature dehalogenation. Computational studies (DFT) can predict charge distribution and regioselectivity in such reactions .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected H NMR shifts) for derivatives of this compound?
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., as in ) to confirm substituent positions.
- Solvent Effects : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts.
- Dynamic Effects : Consider rotameric equilibria or hydrogen bonding, which may cause splitting in NMR spectra. Advanced 2D NMR (e.g., COSY, NOESY) can clarify conformational dynamics .
Q. How can computational models predict the stability and degradation pathways of this compound under varying pH and temperature conditions?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:
- Hydrolysis Mechanisms : Acidic/basic conditions may cleave the acetic acid moiety or reduce the nitro group.
- Thermal Stability : Predict decomposition temperatures and intermediates using thermogravimetric analysis (TGA)-guided simulations. Tools like Gaussian or ORCA are recommended, leveraging DSSTox data for parameterization .
Q. What experimental approaches can elucidate the role of this compound in modulating enzyme activity or receptor binding?
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenases).
- Kinetic Assays : Measure inhibition constants () via fluorometric or colorimetric assays (e.g., NADH-coupled systems).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) of ligand-receptor interactions .
Q. Data Contradiction and Optimization
Q. How should researchers address low yields in the synthesis of this compound derivatives?
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., nitro-reduced byproducts).
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni-based catalysts for improved efficiency.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
Q. What computational and experimental methods validate the electronic effects of substituents on the compound’s acidity (pKa)?
- Potentiometric Titration : Measure pKa in aqueous/organic solvent mixtures.
- DFT Calculations : Compare calculated vs. experimental pKa values using software like SPARC.
- Hammett Plots : Correlate substituent σ constants with observed acidity trends .
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZNBSLSBQAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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